N-[(4-chlorophenyl)(cyano)methyl]acetamide
Overview
Description
N-[(4-chlorophenyl)(cyano)methyl]acetamide is an organic compound with the molecular formula C10H8ClN3O. It belongs to the class of organic compounds known as amides, which are derivatives of carboxylic acids. This compound is characterized by the presence of a cyano group (–CN) and a chlorophenyl group attached to the acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)(cyano)methyl]acetamide can be achieved through several methods. One common method involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and economical methods. These methods often include solvent-free reactions or the use of microwave irradiation to enhance reaction efficiency and yield . The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)(cyano)methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety allows for condensation reactions with bidentate reagents to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, aryl amines, and various catalysts to facilitate the reactions. Reaction conditions may vary from room temperature to elevated temperatures, depending on the desired reaction pathway .
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which have significant biological and pharmacological activities. These products can be further utilized in the synthesis of more complex molecules for various applications .
Scientific Research Applications
N-[(4-chlorophenyl)(cyano)methyl]acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)(cyano)methyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group and chlorophenyl group play crucial roles in its biological activity. The compound can bind to specific receptors or enzymes, leading to the modulation of biological pathways. This interaction can result in antimicrobial or anticancer effects, depending on the specific derivative and target .
Comparison with Similar Compounds
N-[(4-chlorophenyl)(cyano)methyl]acetamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)acetamide: This compound lacks the cyano group, which may result in different chemical and biological properties.
2-cyano-N-(4-methoxyphenyl)acetamide: This compound has a methoxy group instead of a chlorophenyl group, leading to variations in its reactivity and applications.
Properties
IUPAC Name |
N-[(4-chlorophenyl)-cyanomethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7(14)13-10(6-12)8-2-4-9(11)5-3-8/h2-5,10H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZRYUYUKAQTMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C#N)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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